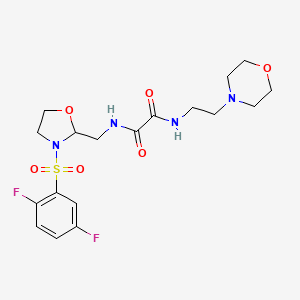
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C18H24F2N4O6S and its molecular weight is 462.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymerization
N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been utilized in various synthetic pathways, demonstrating the versatility of oxazolidinone derivatives in organic chemistry. For instance, the synthesis of N-vinyloxazolidinones and morpholines from amino alcohols and vinylsulfonium salts highlights the impact of the N-protecting group on the outcome of annulation reactions, where different groups yield morpholines or N-vinyloxazolidinones with high efficiency (Yar et al., 2012). Additionally, the synthesis of tetrahydrothiophene 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one fragments further exemplifies the reactivity of amino alcohols of the sulfolane series toward various cyclizing agents, leading to the formation of cyclic compounds with potential applications in medicinal chemistry (Palchikov et al., 2018).
Biocompatible Polymer Synthesis
The development of biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides illustrates the potential of oxazolidinone derivatives in the synthesis of polymers for biomedical applications. The successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone and their hybridization with bioactive glass by electrophoretic deposition (EPD) investigated for biocompatibility highlights the importance of these compounds in advancing materials science and biomedical engineering (Hayashi & Takasu, 2015).
Antimicrobial and Antibacterial Agents
Research into oxazolidinone analogs, such as U-100592 and U-100766, demonstrates the antimicrobial potential of these compounds. They belong to a novel class of antimicrobial agents effective against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus spp., highlighting the therapeutic applications of oxazolidinone derivatives in combating resistant bacterial infections (Zurenko et al., 1996).
Neurokinin-1 Receptor Antagonists
The development of neurokinin-1 receptor antagonists, featuring oxazolidinone and morpholine derivatives, emphasizes the role of these compounds in neuroscience research. Such antagonists have been evaluated for their effectiveness in preclinical tests relevant to emesis and depression, offering insights into new therapeutic strategies for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
特性
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N4O6S/c19-13-1-2-14(20)15(11-13)31(27,28)24-7-10-30-16(24)12-22-18(26)17(25)21-3-4-23-5-8-29-9-6-23/h1-2,11,16H,3-10,12H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILWSKLMGJAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
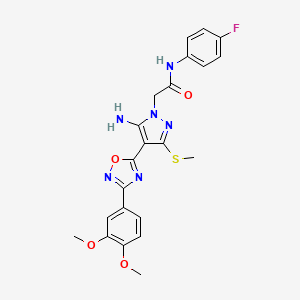
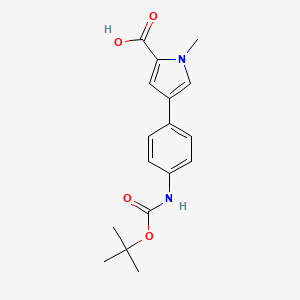
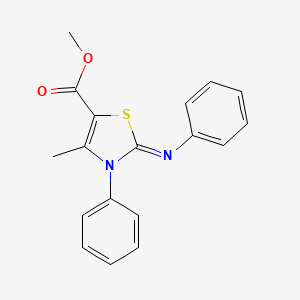
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)
![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)
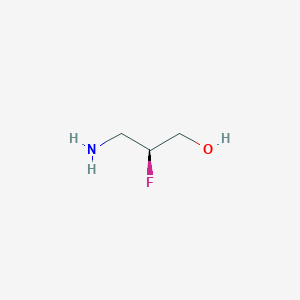
![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2983398.png)
![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide](/img/structure/B2983404.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2983406.png)
